5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid
Description
Properties
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O4/c13-12(14,15)19-9-4-2-1-3-7(9)8-5-6-10(18-8)11(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLFQKRPFOCZHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide to the Synthesis of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid
Foreword: The Significance of 5-Aryl-2-Furoic Acids
The 5-aryl-2-furoic acid scaffold is a privileged motif in medicinal chemistry and materials science. The inherent planarity and electronic properties of the furan ring, coupled with the diverse functionalities that can be introduced via the aryl substituent, make these compounds valuable building blocks for novel therapeutics and functional materials. Specifically, the introduction of a trifluoromethoxy group (-OCF3) on the phenyl ring can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth, field-proven methodology for the synthesis of 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid, a compound of interest for researchers in drug discovery and development.
Strategic Overview of the Synthesis
The synthesis of 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid is most efficiently achieved through a three-stage process. This strategy leverages a robust and widely applicable palladium-catalyzed cross-coupling reaction, ensuring high yields and purity of the final product.
Caption: A high-level overview of the three-stage synthetic strategy.
Stage 1: Synthesis of Key Precursors
The success of the overall synthesis hinges on the quality and availability of two key precursors: an electrophilic furan derivative and a nucleophilic arylboronic acid.
Preparation of Methyl 5-bromo-2-furoate
The synthesis of methyl 5-bromo-2-furoate serves a dual purpose: the esterification of the carboxylic acid prevents unwanted side reactions during the subsequent bromination and coupling steps, while the bromo group provides the electrophilic site for the Suzuki-Miyaura reaction.
Protocol:
-
Esterification: To a solution of 5-bromo-2-furoic acid (1 equivalent) in methanol (10 volumes), slowly add thionyl chloride (2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in toluene and evaporate the solvent to remove any remaining thionyl chloride. Repeat this step twice to yield the crude methyl 5-bromo-2-furoate, which is often of sufficient purity for the next step.[1]
Expert Insight: The use of thionyl chloride is a classic and highly effective method for this esterification. The in-situ generation of HCl from the reaction of thionyl chloride with methanol drives the Fischer esterification to completion. The azeotropic removal of excess thionyl chloride with toluene is a critical step to ensure its complete removal, as any residual acid chloride can interfere with the subsequent palladium-catalyzed coupling.
Synthesis of 2-(Trifluoromethoxy)phenylboronic Acid
This nucleophilic precursor is prepared from 1-bromo-2-(trifluoromethoxy)benzene via a lithium-halogen exchange followed by borylation.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-2-(trifluoromethoxy)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF, 14 mL per gram of starting material).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 45 minutes.
-
Slowly add triisopropyl borate (1.3 equivalents) dropwise, again maintaining the internal temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approximately 16 hours).
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to be alkaline (pH > 10) with a 2 N NaOH solution and extract with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 2-3 with 2 N HCl, which will precipitate the boronic acid.
-
Stir for 1 hour at room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(trifluoromethoxy)phenylboronic acid as a white solid.[2]
Expert Insight: The low temperature (-78 °C) is crucial for both the lithium-halogen exchange and the subsequent borylation to prevent side reactions, such as the formation of symmetric biphenyls. The workup procedure with pH adjustments is designed to separate the acidic boronic acid product from neutral organic impurities.
Stage 2: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is the cornerstone of the synthesis, efficiently forming the C-C bond between the furan and phenyl rings.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
To a reaction vessel, add methyl 5-bromo-2-furoate (1 equivalent), 2-(trifluoromethoxy)phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base, typically sodium carbonate (2 equivalents).
-
Add a solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction to reflux (approximately 80-90 °C) and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain methyl 5-[2-(trifluoromethoxy)phenyl]-2-furoate.
Expert Insight: The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction efficiency. Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this type of coupling. The aqueous base is crucial for the transmetalation step, where the aryl group is transferred from boron to palladium.[4]
Stage 3: Saponification to the Final Product
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Protocol:
-
Dissolve the methyl 5-[2-(trifluoromethoxy)phenyl]-2-furoate (1 equivalent) in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Stir the reaction at room temperature for 4-8 hours, or gently heat to 40-50 °C to accelerate the reaction.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 N HCl.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid.
Expert Insight: Saponification is a straightforward and high-yielding reaction. The use of a co-solvent like THF is necessary to ensure the solubility of the ester starting material in the aqueous basic medium. Acidification is a critical step to protonate the carboxylate salt and precipitate the final product.
Quantitative Data Summary
| Parameter | Methyl 5-bromo-2-furoate | 2-(Trifluoromethoxy)phenylboronic acid | Methyl 5-[2-(trifluoromethoxy)phenyl]-2-furoate | 5-[2-(Trifluoromethoxy)phenyl]-2-furoic Acid |
| Typical Yield | >95% | 60-70%[2] | 70-85% | >90% |
| Physical State | Liquid/Low-melting solid | White solid[2] | Solid | Solid |
| Molecular Formula | C6H5BrO3 | C7H6BF3O3[2] | C13H9F3O4 | C12H7F3O4[5] |
| Molecular Weight | 205.01 g/mol | 205.93 g/mol [2] | 286.19 g/mol | 272.18 g/mol [5] |
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
¹⁹F NMR: To confirm the presence of the trifluoromethoxy group.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid. By understanding the rationale behind each step and adhering to the outlined protocols, researchers can confidently synthesize this valuable compound for their drug discovery and materials science endeavors.
References
-
PubChem. 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid. [Link]
-
Wikipedia. (2023, November 18). Suzuki reaction. [Link]
-
MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
-
Organic Syntheses. 2-FUROIC ACID AND 2-FURYLCARBINOL. [Link]
-
Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
Sources
- 1. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0 [chemicalbook.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid | C12H7F3O4 | CID 834826 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid Derivatives
Executive Summary & Strategic Rationale
In the landscape of modern medicinal chemistry, the 5-aryl-2-furoic acid scaffold represents a privileged structure, frequently serving as a core pharmacophore for PTP1B inhibitors, antimicrobial agents, and anti-inflammatory therapeutics.[1] The specific incorporation of the 2-(trifluoromethoxy)phenyl moiety is not merely a structural variation; it is a strategic bioisosteric replacement.[2]
The trifluoromethoxy group (
-
Conformational Bias: It adopts an orthogonal orientation relative to the phenyl ring, influencing binding pocket fit.[1][2]
-
Metabolic Shielding: It blocks metabolic oxidation at the ortho-position while increasing lipophilicity (
) without the high reactivity of a thiol or the steric bulk of a tert-butyl group.
This guide details a robust, scalable synthetic route for 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid (Compound 1) and its downstream derivatives.[1][2] Unlike generic procedures, this protocol prioritizes the Ester-Protected Suzuki Route to mitigate the risk of protodeboronation and decarboxylation common in direct acid couplings.[1]
Retrosynthetic Analysis
To ensure high fidelity in bond formation, we disconnect the biaryl axis.[1][2] The most reliable disconnection utilizes the Suzuki-Miyaura Cross-Coupling reaction.[1][2]
Logical Disconnection:
-
Bond formed: C5(furan)–C1'(phenyl).[2]
-
Partner A (Electrophile): Methyl 5-bromo-2-furoate.[1][2][3] (Preferred over the free acid to prevent catalyst poisoning and decarboxylation).[2]
-
Partner B (Nucleophile): 2-(Trifluoromethoxy)phenylboronic acid.[1][2]
Visualization: Synthetic Logic Flow[1]
Figure 1: Retrosynthetic logic and forward synthesis workflow for the target scaffold.
Detailed Experimental Protocol
Phase 1: The Suzuki-Miyaura Coupling (Synthesis of the Ester Intermediate)
Objective: Synthesize methyl 5-[2-(trifluoromethoxy)phenyl]-2-furoate. Rationale: Using the methyl ester prevents the carboxylic acid from interfering with the palladium cycle and simplifies purification (product is non-polar).[2]
Reagents & Stoichiometry Table
| Component | Role | Equivalents | Notes |
| Methyl 5-bromo-2-furoate | Electrophile | 1.0 eq | Limiting reagent. |
| 2-(OCF3)phenylboronic acid | Nucleophile | 1.2 eq | Slight excess to drive completion.[1][2] |
| Pd(dppf)Cl₂ · DCM | Catalyst | 0.03 eq (3 mol%) | Robust against air/moisture compared to Pd(PPh₃)₄.[2] |
| Potassium Carbonate (K₂CO₃) | Base | 2.5 eq | Activates the boronic acid.[2] |
| 1,4-Dioxane / Water (4:1) | Solvent | 0.1 M | Degassed is critical.[1][2] |
Step-by-Step Methodology
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (or Nitrogen) for 15 minutes.
-
Charging: Add Methyl 5-bromo-2-furoate (1.0 eq), 2-(trifluoromethoxy)phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) to the flask.
-
Solvent Addition: Add the 1,4-Dioxane/Water mixture. Crucial Step: Sparge the solvent mixture with Argon for 20 minutes before adding the catalyst.[1][2] Dissolved oxygen is the primary cause of Suzuki failure (homocoupling).[2]
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (3 mol%) and seal the system.
-
Reaction: Heat the mixture to 90°C for 12–16 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 8:2). The starting bromide (Rf ~0.[1][2]6) should disappear; a new fluorescent spot (Rf ~0.[1][2]5) should appear.
-
Workup:
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Phase 2: Saponification (Ester Hydrolysis)[2]
Objective: Convert the ester to the free acid 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid.
-
Dissolution: Dissolve the purified ester (from Phase 1) in THF/MeOH (1:1 ratio, 0.2 M).
-
Hydrolysis: Add aqueous LiOH (2.0 M solution, 3.0 eq).
-
Reaction: Stir at room temperature for 4 hours.
-
Workup:
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[1][2] Recrystallize from Ethanol if necessary.[1][2]
Derivatization: Expanding the Library
Once the core acid (Compound 1) is synthesized, it serves as a divergence point for "Derivatives" (e.g., amides for improved blood-brain barrier penetration).[1][2]
Protocol: Amide Coupling (The "Derivatives")[2]
Reagents: Compound 1 (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.[2]
-
Add DIPEA and HATU.[1][2] Stir for 10 mins to activate the acid (formation of the active ester).[2]
-
Add the desired Amine.[1][2] Stir at RT for 2-6 hours.[1][2]
-
Why HATU? Furoic acids are less reactive than benzoic acids; HATU ensures high conversion without heating.[1][2]
Characterization & Data Interpretation
Trust in chemical synthesis relies on rigorous verification.[1][2] The Trifluoromethoxy (OCF3) group provides a distinct handle for NMR.[2]
Expected Spectral Data
| Technique | Feature | Expected Signal | Interpretation |
| ¹⁹F NMR | OCF₃ | δ -57.0 to -59.0 ppm (s) | Diagnostic singlet.[1][2] Absence implies hydrolysis of OCF3 (rare) or wrong isomer.[1][2] |
| ¹H NMR | Furan H-3 | δ 7.20–7.35 ppm (d, J=3.5 Hz) | Characteristic doublet for furan ring.[1][2] |
| ¹H NMR | Furan H-4 | δ 6.80–6.90 ppm (d, J=3.5 Hz) | Upfield doublet compared to H-3.[1][2] |
| ¹³C NMR | Carbonyl | δ ~160 ppm | Carboxylic acid carbon.[1][2] |
| HRMS | [M-H]⁻ | m/z 271.02 | Negative mode ESI is preferred for carboxylic acids.[1][2] |
Diagram: Structure-Activity Relationship (SAR) Logic
When designing derivatives, use the following logic map to guide R-group selection based on the core scaffold properties.
Figure 2: SAR Decision Tree for optimizing 5-aryl-2-furoic acid derivatives.
Scientific Integrity & Troubleshooting
Common Failure Modes
-
Protodeboronation: If the boronic acid loses the boron group before coupling, you obtain the non-coupled phenyl ring.[1][2] Solution: Increase base concentration or switch to the boronic ester (pinacol ester) which is more stable.[2]
-
Decarboxylation: If using the free acid of furoic acid in the coupling step at high temps (>100°C), the COOH group may be lost.[1][2] Solution: Always use the methyl ester intermediate as described in Phase 1.
-
Black Precipitate: Palladium black formation indicates ligand dissociation.[1][2] Solution: Ensure fresh catalyst or add extra ligand (dppf) to the reaction.[2]
Safety Note
References
-
Suzuki-Miyaura Coupling of Furoic Esters
-
Properties of the Trifluoromethoxy Group
-
Biological Activity of Furoic Acid Derivatives
-
Compound Data (PubChem)
Sources
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid | C12H7F3O4 | CID 834826 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide for Drug Development Professionals
An In-depth Technical Guide to the Pharmacokinetics of Furoic Acid Derivatives
Executive Summary
The furan ring is a prevalent heterocyclic motif in medicinal chemistry, valued for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its presence in numerous natural products and approved pharmaceuticals, such as the diuretic Furosemide and the antiparasitic Diloxanide Furoate, underscores its utility.[1][2][3] However, the furan moiety is also a well-known structural alert for medicinal chemists.[4] This is due to its propensity for metabolic activation by cytochrome P450 (P450) enzymes into reactive, electrophilic intermediates that can lead to toxicity, particularly hepatotoxicity.[4][5]
This technical guide provides an in-depth exploration of the pharmacokinetics of furoic acid and its derivatives. Moving beyond a simple recitation of ADME (Absorption, Distribution, Metabolism, and Excretion) principles, this document synthesizes field-proven insights to explain the causal relationships between chemical structure, metabolic fate, and toxicological outcomes. We will dissect the critical metabolic pathways, outline robust experimental workflows for pharmacokinetic characterization, and present key data to arm researchers and drug development professionals with the knowledge required to navigate the challenges and harness the potential of this important chemical class.
The Central Challenge: Metabolic Activation of the Furan Ring
The pharmacokinetic profile of any furan-containing compound is dominated by its metabolic fate. The electron-rich furan ring is susceptible to oxidative metabolism, a process that is essential to understand for any drug development program involving these derivatives.[4]
P450-Mediated Oxidation: A Divergent Pathway to Toxicity
The primary route of metabolic activation involves oxidation of the furan ring by cytochrome P450 enzymes.[4][6] This does not lead to a single metabolite but rather to a critical branch point, generating one of two types of highly reactive electrophilic intermediates: a furan epoxide or a cis-enedione.[4][7] The specific intermediate formed is dependent on the substitution pattern on the furan ring.[4][6]
-
Epoxide Formation: Generally favored by increased substitution on the furan ring.
-
cis-Enedione Formation: A reactive dialdehyde intermediate that can result from the oxidation of less substituted furans.
Both intermediates are electrophilic and can covalently bind to cellular nucleophiles like proteins and DNA, a mechanism widely believed to trigger the observed toxicities.[4][5][7]
The Role of Glutathione (GSH) in Detoxification
The cell's primary defense against these reactive metabolites is glutathione (GSH).[6][7] GSH can react with and neutralize the epoxide or cis-enedione intermediates, forming conjugates that are typically less reactive and more readily excreted.[4] However, this is not always a complete detoxification step, and significant depletion of cellular GSH can exacerbate toxicity.[6][7] Understanding the balance between metabolic activation and GSH-mediated detoxification is paramount for risk assessment.
The following diagram illustrates this critical metabolic pathway.
Caption: A generalized workflow for an in vivo pharmacokinetic study.
Analytical Techniques: Quantifying Derivatives in Biological Matrices
Accurate quantification is the bedrock of any pharmacokinetic study. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard method. [8][9][10] Protocol: General HPLC Method for Furoic Acid in Urine/Plasma
-
Sample Preparation: For urine, an alkaline hydrolysis step may be employed to release conjugated metabolites, followed by solvent extraction with a reagent like ethyl acetate. [8]For plasma, protein precipitation with a cold solvent like acetonitrile is common.
-
Chromatography:
-
Detection:
-
UV/DAD: UV detection is suitable for higher concentrations. [10] * LC-MS/MS: For lower concentrations and higher selectivity, tandem mass spectrometry is the gold standard, offering excellent sensitivity and specificity. [11]4. Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown samples. The limit of quantitation for a urinary HPLC-UV method has been reported as 0.01 mmol/L. [8]
-
Data Summary and Interpretation
Quantitative data from pharmacokinetic studies are crucial for decision-making. Below are example parameters for a novel furan-2-carboxylic acid derivative investigated for type 2 diabetes. [12]
| Parameter | Route | Dose | Value | Species |
|---|---|---|---|---|
| Half-Life (t½) | IV | 1 mg/kg | 0.828 h | Mouse |
| Volume of Distribution (Vd) | IV | 1 mg/kg | 650 mL/kg | Mouse |
| Oral Bioavailability (F%) | PO | 5 mg/kg | 55.7% | Mouse |
| Oral Bioavailability (F%) | PO | 10 mg/kg | 144% | Mouse |
Data sourced from Chen, L. et al. Eur J Med Chem 2023, 246: 114994. [12] Interpretation:
-
The short half-life suggests that the compound is cleared relatively quickly from the body.
-
The moderate volume of distribution indicates that the drug distributes into tissues outside of the bloodstream.
-
The high oral bioavailability , which even exceeds 100% at a higher dose (suggesting potential non-linear absorption or clearance), is a very favorable property for an orally administered drug candidate.
Conclusion and Future Directions
Furoic acid derivatives represent a valuable class of compounds in drug discovery, offering significant therapeutic potential. However, their pharmacokinetic profile is intrinsically linked to a metabolic liability associated with the furan ring. A thorough and early characterization of the ADME properties, with a particular focus on the balance between metabolic activation and detoxification, is not merely a regulatory requirement but a fundamental component of a successful drug development strategy. By understanding the causal mechanisms behind furan-mediated toxicity and employing robust experimental and analytical workflows, researchers can effectively mitigate risks, optimize lead candidates, and unlock the full potential of this versatile chemical scaffold.
References
Sources
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- 2. chempoint.com [chempoint.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of an Analytical Method for 2-Furoic Acid in Benincasa hispida Extracts (HR1901-W) [jales.org]
- 10. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
"protocol for treating HepG2 cells with 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid"
Application Note: Pharmacological Profiling of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid in HepG2 Hepatocytes
Part 1: Executive Summary & Mechanistic Rationale
The Compound: 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid is a synthetic small molecule characterized by a furoic acid core substituted at the 5-position with a trifluoromethoxylated phenyl ring.[1]
Mechanistic Insight (The "Senior Scientist" Perspective): While this specific compound is often utilized as a chemical building block or screening hit, its structural scaffold warrants specific attention in liver physiology.
-
Structural Homology: The 5-substituted-2-furoic acid motif is structurally analogous to TOFA (5-(tetradecyloxy)-2-furoic acid) , a well-known allosteric inhibitor of Acetyl-CoA Carboxylase (ACC). This suggests potential bioactivity in lipid metabolism pathways (fatty acid synthesis).
-
Lipophilicity: The trifluoromethoxy (-OCF3) group significantly enhances lipophilicity and metabolic stability compared to a standard methoxy group, potentially increasing membrane permeability and hepatic accumulation.
-
Ion Channel Modulation: Furoic acid derivatives have frequently appeared in structure-activity relationship (SAR) studies for calcium-activated chloride channel (TMEM16A) inhibitors (e.g., CaCCinh-A01 analogs).
Experimental Objective: This protocol is designed to systematically evaluate the compound's cytotoxicity profile (safety window) and metabolic impact (lipid accumulation) in HepG2 cells, the gold standard for human hepatocyte toxicity and metabolic modeling.
Part 2: Pre-Experimental Validation
Compound Solubility & Stock Preparation
-
Challenge: The -OCF3 group and aromatic rings make this compound highly hydrophobic. Direct addition to aqueous media will cause precipitation and false-negative results.
-
Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Solubility Limit: Typically soluble up to 50–100 mM in DMSO.
Protocol:
-
Weigh 5 mg of solid compound.
-
Calculate the volume of DMSO required to achieve a 50 mM Stock Solution .
-
Formula: Volume (µL) = [Mass (mg) / MW (272.18 g/mol )] × 1,000,000 / Concentration (mM).
-
Example: For 5 mg: (5 / 272.18) * 20,000 = ~367 µL DMSO.
-
-
Critical Step: Vortex for 30 seconds. Inspect for crystal clarity. If turbid, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (avoid plastic interaction if possible) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles >3 times.
HepG2 Cell Culture Maintenance
-
Medium: EMEM or DMEM (high glucose), supplemented with 10% FBS and 1% Pen/Strep.
-
Passaging: HepG2 cells are epithelial and grow in clusters.
-
Insight: Do not over-trypsinize. HepG2 cells adhere strongly to each other. A single-cell suspension is critical for accurate dosing. Use a 21-gauge needle to gently disperse clumps if necessary during seeding.
-
Part 3: Experimental Workflow (Visualization)
The following diagram illustrates the logical flow from compound preparation to functional readout, ensuring a self-validating experimental loop.
Caption: Workflow for pharmacological profiling. Note the feedback loop: Cytotoxicity data must define the non-lethal range before metabolic assays are conducted.
Part 4: Detailed Experimental Protocols
Protocol A: Cytotoxicity Screening (Dose-Range Finding)
Objective: Determine the IC50 and the "No Observed Adverse Effect Level" (NOAEL) to ensure subsequent functional assays are not confounded by cell death.
-
Seeding: Seed HepG2 cells at 1.0 x 10^4 cells/well in a 96-well plate (100 µL/well). Incubate for 24h to allow attachment and flattening.
-
Preparation of Working Solutions:
-
Prepare a semi-logarithmic dilution series in culture medium: 0.1, 1, 10, 50, 100, 200 µM .
-
Control: Include a Vehicle Control (DMSO matched to the highest concentration, typically 0.5%) and a Positive Control (e.g., 10% DMSO or Triton X-100).
-
-
Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 48 hours .
-
Readout (CCK-8/WST-1 Preferred):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1–2 hours at 37°C.
-
Measure absorbance at 450 nm.
-
Why CCK-8? It avoids the solubilization step required by MTT, reducing error from undissolved formazan crystals in lipid-rich HepG2 cells.
-
Protocol B: Functional Assay – Lipid Metabolism (Steatosis Model)
Objective: Test the hypothesis that the furoic acid core modulates fatty acid synthesis (analogous to TOFA).
-
Induction (Optional): To test prevention of steatosis, co-treat cells with 0.5 mM Oleic Acid (OA) to induce lipid accumulation.
-
Dosing: Treat cells with the compound at the NOAEL (determined in Protocol A, typically < IC10) for 24 hours.
-
Oil Red O Staining:
-
Wash cells with PBS. Fix with 4% Paraformaldehyde (15 min).
-
Wash with 60% isopropanol.
-
Stain with Oil Red O working solution for 15 min.
-
Wash with distilled water x3.
-
-
Quantification:
-
Extract the dye with 100% isopropanol.
-
Measure absorbance at 510 nm.
-
Normalization: Normalize OD to total protein content (BCA Assay) from a replicate plate to account for any anti-proliferative effects.
-
Part 5: Data Presentation & Analysis
Table 1: Expected Data Structure for Cytotoxicity
| Concentration (µM) | Log[Conc] | Absorbance (450nm) | % Viability (vs DMSO) | Standard Deviation |
| Vehicle (DMSO) | - | 1.250 | 100.0% | ± 2.5% |
| 0.1 | -1.0 | 1.240 | 99.2% | ± 3.0% |
| 1.0 | 0.0 | 1.200 | 96.0% | ± 2.1% |
| 10.0 | 1.0 | 1.050 | 84.0% | ± 4.5% |
| 50.0 | 1.7 | 0.600 | 48.0% | ± 5.0% |
| 100.0 | 2.0 | 0.200 | 16.0% | ± 1.5% |
Calculation of IC50:
Use non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or similar software.
Interpretation Guide:
-
IC50 < 10 µM: High potency.[2] Likely specific target engagement (e.g., ion channel or specific enzyme).
-
IC50 10–50 µM: Moderate potency. Typical for lead compounds or metabolic modulators.
-
IC50 > 100 µM: Low toxicity/potency. Safe for high-dose metabolic probing.
References
-
PubChem Compound Summary. "5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid (CID 834826)."[1] National Center for Biotechnology Information. Accessed October 2023. Link
-
Comparison to TOFA (ACC Inhibitor). Halvorsen, G. T., et al. "5-(Tetradecyloxy)-2-furoic acid (TOFA) inhibits fatty acid synthesis in HepG2 cells." Journal of Lipid Research.
-
HepG2 Cell Culture Standards. Gerets, H. H., et al. "Characterization of primary human hepatocytes, HepG2 cells, and Fa2N-4 cells..." Cell Biology and Toxicology, 2012.[3] Link
-
TMEM16A Inhibitor Scaffolds. Namkung, W., et al. "TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance..." Journal of Biological Chemistry, 2011.[2] (Describes furoic acid/thiophene structural analogs). Link
Sources
Application Notes and Protocols for the Evaluation of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid as a Potential Acetyl-CoA Carboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acetyl-CoA Carboxylase as a Critical Node in Metabolic Regulation
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a pivotal role in the regulation of fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in the biosynthesis of new fatty acids.[1] In mammals, two main isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in de novo lipogenesis (DNL), and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[2]
The product of the ACC-catalyzed reaction, malonyl-CoA, serves as a crucial building block for the synthesis of long-chain fatty acids. Furthermore, it acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby controlling the entry of fatty acids into the mitochondria for β-oxidation. This dual function places ACC at a critical juncture in cellular energy homeostasis, balancing energy storage and expenditure.
Given its central role, dysregulation of ACC activity has been implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in the proliferation of cancer cells which often exhibit heightened lipogenesis.[3][4] Consequently, the inhibition of ACC has emerged as a promising therapeutic strategy for these conditions.
The Furoic Acid Scaffold: A Promising Class of ACC Inhibitors
The furoic acid chemical scaffold has been identified as a promising starting point for the development of ACC inhibitors. A well-characterized example is 5-(Tetradecyloxy)-2-furoic acid (TOFA), a cell-permeable compound that competitively inhibits ACC.[5] Research has shown that certain 2-furoic acid derivatives can act as fatty acid mimetics.[1] Inside the cell, they are converted to their acyl-CoA thioesters, which then exert an allosteric inhibitory effect on ACC, similar to the feedback inhibition by long-chain fatty acyl-CoAs.[1][5]
This document provides detailed application notes and protocols for the evaluation of a novel furoic acid derivative, 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid , as a potential inhibitor of acetyl-CoA carboxylase.
Compound Profile:
| Compound Name | 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid |
| PubChem CID | 834826[6] |
| Molecular Formula | C₁₂H₇F₃O₄[6] |
| Molecular Weight | 272.18 g/mol [6] |
| Chemical Structure |
Proposed Mechanism of Action and Scientific Rationale
The proposed mechanism of action for 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid as an ACC inhibitor is based on its structural similarity to other active furoic acid derivatives. It is hypothesized that the compound, upon entering the cell, is converted to its corresponding furoyl-CoA thioester. This activated form may then compete with acetyl-CoA for binding to the carboxyltransferase (CT) domain of ACC or act as an allosteric inhibitor, thereby preventing the formation of malonyl-CoA.
The trifluoromethoxy substitution on the phenyl ring is a key structural feature. This group is known for its high lipophilicity and metabolic stability, which may enhance cell permeability and bioavailability. The electronic properties of the trifluoromethoxy group could also influence the binding affinity of the compound to the enzyme's active site.
The following protocols are designed to systematically test this hypothesis, starting with direct enzyme inhibition and progressing to cell-based functional assays.
Experimental Protocols
Protocol 1: In Vitro Acetyl-CoA Carboxylase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay quantifies ACC activity by measuring the amount of ADP produced during the carboxylation of acetyl-CoA. A decrease in ADP production in the presence of the test compound indicates enzyme inhibition.[7]
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring enzyme activity. The assay is performed in two steps: first, after the ACC reaction, an ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration.
Materials:
-
Recombinant human ACC1 or ACC2 enzyme
-
5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid (dissolved in DMSO)
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (NaHCO₃)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid in DMSO. A typical starting concentration for a 10-point dose-response curve might be 1 mM, with subsequent 1:3 serial dilutions. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Prepare a master mix containing assay buffer, ATP, Acetyl-CoA, and NaHCO₃. The final concentrations in a 25 µL reaction volume should be optimized, but typical concentrations are 100 µM ATP, 50 µM Acetyl-CoA, and 5 mM NaHCO₃.
-
Add 15 µL of the master mix to each well.
-
Add 7.5 µL of diluted ACC enzyme to initiate the reaction. The final enzyme concentration should be in the linear range of the assay.
-
For a "no enzyme" control, add 7.5 µL of assay buffer instead of the enzyme solution.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the ACC reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Workflow Diagram:
Caption: Workflow for the in vitro ACC inhibition assay using the ADP-Glo™ format.
Protocol 2: Cell-Based De Novo Lipogenesis Assay using [¹⁴C]-Acetate Incorporation
This assay measures the functional consequence of ACC inhibition in living cells by quantifying the rate of de novo fatty acid synthesis.[8]
Principle: Cells are incubated with radiolabeled acetate ([¹⁴C]-acetate), a precursor for fatty acid synthesis. The radiolabel is incorporated into newly synthesized lipids. By extracting the total lipids and measuring the incorporated radioactivity, the rate of DNL can be determined. A reduction in [¹⁴C] incorporation in the presence of the test compound indicates inhibition of the DNL pathway, likely through the inhibition of ACC.
Materials:
-
Cell line with active DNL (e.g., HepG2, MCF-7, or a relevant cancer cell line)
-
Complete cell culture medium
-
5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid (dissolved in DMSO)
-
[¹⁴C]-Sodium Acetate
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
-
Reagents for protein quantification (e.g., BCA or Bradford assay)
Procedure:
-
Cell Culture: Plate cells in 6-well or 12-well plates and grow to approximately 80-90% confluency.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid or DMSO (vehicle control) in serum-free or low-serum medium for a specified duration (e.g., 2-24 hours). The pre-incubation time should be optimized to allow for compound uptake and target engagement.
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate to each well to a final concentration of approximately 1 µCi/mL.
-
Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator.
-
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add the hexane:isopropanol (3:2) solvent mixture to each well and incubate for 30 minutes at room temperature to extract the lipids.
-
Collect the solvent phase containing the lipids into a new tube.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
-
Quantification of Radioactivity:
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform).
-
Transfer an aliquot to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Protein Normalization:
-
After lipid extraction, wash the remaining protein precipitate in the wells with ethanol.
-
Allow the wells to air dry, then lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Determine the protein concentration in each well using a BCA or Bradford assay.
-
Data Analysis:
-
Normalize the CPM values to the protein content for each well (CPM/mg protein).
-
Calculate the percentage of DNL inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC₅₀ value.
Workflow Diagram:
Caption: Workflow for the cell-based de novo lipogenesis assay using [¹⁴C]-acetate.
Data Presentation and Interpretation
The results from the in vitro and cell-based assays should be tabulated for clear comparison.
Table 1: Example Data for ACC Inhibition
| Compound | Target | IC₅₀ (µM) |
| 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid | ACC1 | Experimental Value |
| 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid | ACC2 | Experimental Value |
| Reference Inhibitor (e.g., TOFA) | ACC1 | Literature/Experimental Value |
| Reference Inhibitor (e.g., TOFA) | ACC2 | Literature/Experimental Value |
Table 2: Example Data for Cellular De Novo Lipogenesis Inhibition
| Compound | Cell Line | DNL EC₅₀ (µM) |
| 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid | HepG2 | Experimental Value |
| 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid | MCF-7 | Experimental Value |
| Reference Inhibitor (e.g., TOFA) | HepG2 | Literature/Experimental Value |
A potent inhibitor would be expected to have a low IC₅₀ value in the biochemical assay and a correspondingly low EC₅₀ value in the cell-based DNL assay. A significant discrepancy between these values could indicate issues with cell permeability, metabolic instability of the compound, or off-target effects. Comparing the inhibitory activity against ACC1 and ACC2 can provide insights into the isoform selectivity of the compound.
Signaling Pathway and Mechanism of Inhibition
The inhibition of ACC by 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid is expected to have significant downstream metabolic consequences.
Caption: Inhibition of ACC blocks the conversion of Acetyl-CoA to Malonyl-CoA, leading to decreased de novo lipogenesis and potentially increased fatty acid oxidation.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial characterization of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid as an inhibitor of acetyl-CoA carboxylase. Successful demonstration of potent in vitro and cell-based activity would warrant further investigation, including studies on metabolic stability, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The methodologies described herein are fundamental to the pre-clinical evaluation of novel ACC inhibitors and can be adapted for high-throughput screening campaigns to identify further lead compounds.
References
-
Reaction Biology. Carboxylase Assays. [Link]
-
iGEM. Enzyme Activity Assay for Acetyl-CoA Carboxylase (Acc). [Link]
-
Bond, S. (2017). Development of an in vivo assay for acetyl-CoA carboxylase using 1,3,6,8- tetrahydroxynapthalene synthase. LSU Scholarly Repository. [Link]
-
Abbkine. (2026, January 5). Deciphering Metabolic Flux: The Critical Role of Acetyl-CoA Carboxylase Quantification. [Link]
-
Elabscience. Acetyl-CoA Carboxylase (ACC) Activity Assay Kit. [Link]
-
PubChem. 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid. [Link]
- Google Patents. US4643996A - 5-phenyl-2-furoic acid hydrazides.
-
Annals of Translational Medicine. (2022, September 29). Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model. [Link]
-
ResearchGate. Effect of inhibition of de novo lipogenesis on the cellular lipid... [Link]
-
Guseva, N. V., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biology & Therapy, 12(1), 80-85. [Link]
-
PNAS. (2018, December 21). Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer. [Link]
- Google Patents.
-
Circulation. (2025, November 3). Abstract 4346565: The inhibition of ATP citrate lyase prevents pathological cardiac fibrosis via the regulation of de novo lipogenesis and histone acetylation. [Link]
-
Pharmaffiliates. 5-[2-(Trifluoromethoxy)phenyl]-2-furancarboxylic Acid. [Link]
- Google Patents.
-
PubMed. (2011, November 1). Design, synthesis, and structure-activity relationships of spirolactones bearing 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors. [Link]
-
PubMed. (2012, June 1). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. [Link]
-
PubMed. The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. [Link]
-
ResearchGate. The structural information of the ACC inhibitors together with the... [Link]
Sources
- 1. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
- 2. Design, synthesis, and structure-activity relationships of spirolactones bearing 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - Li - Annals of Translational Medicine [atm.amegroups.org]
- 5. selleckchem.com [selleckchem.com]
- 6. 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid | C12H7F3O4 | CID 834826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid
Welcome to the technical support guide for improving the in vitro solubility of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during experimentation. Our goal is to equip you with the knowledge to not only solve these issues but also to understand the underlying scientific principles.
Understanding the Molecule: Physicochemical Properties
5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid is a compound with the molecular formula C12H7F3O4 and a molecular weight of 272.18 g/mol .[1][2] Its structure, featuring a furoic acid moiety and a trifluoromethoxy-substituted phenyl group, suggests it is a poorly water-soluble acidic compound. The presence of the carboxylic acid group provides a handle for pH-dependent solubility manipulation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the solubility of this compound in a question-and-answer format.
Q1: My compound, 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid, is precipitating when I add it to my aqueous assay buffer. What is the first step I should take?
A1: The initial and most common method for solubilizing non-polar compounds for in vitro assays is to use a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[3][4]
-
Causality: DMSO is an excellent solvent for many organic molecules that have poor water solubility.[4] By creating a highly concentrated stock in DMSO, you can then dilute this stock into your aqueous buffer to a final concentration where the compound remains in solution.[5] The key is to ensure the final concentration of DMSO in your assay is low enough to not cause cellular toxicity.[3][4]
Q2: What is a safe concentration of DMSO to use in my cell-based assays?
A2: The tolerance of cell lines to DMSO can vary. However, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5%.[4] Many cell lines can tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[4] Primary cells are often more sensitive, and a lower concentration (e.g., <0.1%) may be necessary.[4]
| DMSO Concentration | General Cellular Tolerance | Recommendation |
| < 0.1% | Generally considered safe for most cell types, including sensitive primary cells.[4] | Recommended for initial experiments and sensitive assays. |
| 0.1% - 0.5% | Well-tolerated by most established cell lines.[3][4] | A common working range for many in vitro assays. |
| > 0.5% - 1.0% | May cause stress or toxicity in some cell lines. | Requires validation with a vehicle control. |
| > 1.0% | Increased risk of cytotoxicity.[3] | Generally not recommended for cell-based assays. |
Q3: I've prepared a DMSO stock, but the compound still precipitates upon dilution into my aqueous buffer. What are my next options?
A3: If direct dilution of a DMSO stock is unsuccessful, you can explore several other strategies, often in combination. The acidic nature of your compound (due to the carboxylic acid group) makes pH adjustment a prime candidate.
-
pH Adjustment: Increasing the pH of your aqueous buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[6][7][8] For a weak acid, increasing the pH above its pKa will significantly enhance its solubility.[6]
-
Co-solvents: In addition to DMSO, other co-solvents can be used to modify the polarity of the solvent system, which can improve the solubility of hydrophobic drugs.[9][10]
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[11][12][13][14]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively "carrying" them into solution.[15][16][][18][19]
In-Depth Protocols and Methodologies
Here are detailed protocols for the solubility enhancement techniques mentioned above.
Protocol 1: Preparation of a DMSO Stock Solution
This is the foundational protocol for solubilizing your compound.
Materials:
-
5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps[20]
-
Calibrated pipettes[20]
-
Vortex mixer
-
Analytical balance[21]
Procedure:
-
Weighing the Compound: Accurately weigh a small amount of the compound using a calibrated analytical balance.[21]
-
Adding DMSO: Add the appropriate volume of DMSO to achieve your desired stock concentration (e.g., 10 mM, 50 mM). It is often best to prepare a highly concentrated stock solution (e.g., 1000x the final assay concentration).[5]
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be mindful of compound stability.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of atmospheric water.[20]
Self-Validation:
-
Visually inspect the stock solution for any undissolved particles. A clear, homogenous solution is desired.
-
When diluting into your final assay medium, perform a test dilution to ensure no precipitation occurs at the working concentration.
Protocol 2: pH-Mediated Solubilization
This protocol is ideal for acidic compounds like 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid.
Materials:
-
Concentrated stock solution of the compound in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, Tris)
-
1 M NaOH solution
-
pH meter
Procedure:
-
Initial Dilution: Add the DMSO stock of your compound to the aqueous buffer to achieve the final desired concentration.
-
pH Adjustment: While stirring, slowly add small increments of 1 M NaOH to the solution.
-
Monitor pH and Solubility: Continuously monitor the pH and visually inspect for the dissolution of any precipitate.
-
Final pH: Stop adding NaOH once the compound is fully dissolved and the desired pH is reached. Be mindful of the pH constraints of your assay system.
Causality: By increasing the pH, you shift the equilibrium of the carboxylic acid group towards its deprotonated, anionic form. This charged species has greater electrostatic interactions with water molecules, leading to increased solubility.[6][7][8]
Advanced Solubilization Strategies
If the initial methods are insufficient, consider these more advanced techniques.
Cyclodextrins for Enhanced Solubility
Cyclodextrins are effective solubilizing agents that form inclusion complexes with hydrophobic molecules.[15][16][][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[18]
Experimental Workflow:
-
Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 1-10% w/v).
-
Add the DMSO stock of your compound to the HP-β-CD solution.
-
Vortex or sonicate to facilitate the formation of the inclusion complex.
Use of Surfactants
Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate non-polar compounds.[11][12][13][14] For cell-based assays, non-ionic surfactants like Tween® 20 or Tween® 80 are generally preferred due to lower cytotoxicity.
Considerations:
-
The concentration of the surfactant must be above its CMC to be effective.
-
Perform cytotoxicity controls to ensure the surfactant concentration is not harmful to your cells.[22]
Visualizing the Workflow
The following diagram illustrates a decision-making workflow for troubleshooting the solubility of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid.
Caption: Decision workflow for improving compound solubility.
The mechanism of cyclodextrin-mediated solubilization can be visualized as follows:
Caption: Cyclodextrin inclusion complex formation.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- MDPI. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs.
- Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- PubChem. (n.d.). 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid.
- Fiveable. (2025, August 15). pH and Solubility - AP Chem.
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
- Enfanos. (n.d.). Preparation of Stock Solutions.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- StackExchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?
- LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
- AP Chemistry. (n.d.). 8.11 pH and Solubility.
- Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
- Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
- Reddit. (2021, August 4). Does anyone know how pH affects solubility??
- Pharmaffiliates. (n.d.). 5-[2-(Trifluoromethoxy)phenyl]-2-furancarboxylic Acid.
- Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions.
- IGI Global. (2026, January 7). PH adjustment: Significance and symbolism.
- ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of....
- International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement of Drugs: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- PharmaTutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
- Santa Cruz Biotechnology. (n.d.). 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Wikipedia. (n.d.). 2-Furoic acid.
- ChemicalBook. (2023, April 23). 5-PHENYL-2-(TRIFLUOROMETHYL)-3-FUROIC ACID.
- Sigma-Aldrich. (n.d.). 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid.
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Section 1: Understanding Resistance - Frequently Asked Questions (FAQs)
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"head-to-head comparison of furoic acid derivatives in inhibiting cancer cell proliferation"
[1]
Executive Summary: The Furan Scaffold in Oncology
2-Furoic acid (furan-2-carboxylic acid) serves as a versatile pharmacophore in medicinal chemistry.[1] While the parent acid possesses limited cytotoxicity, its derivatization into amides , esters , and metal complexes dramatically unlocks antiproliferative potential.
This guide provides a technical, head-to-head analysis of three distinct classes of furoic acid derivatives:
-
Furoyloxychalcones (Esters): High-potency tubulin inhibitors.
-
Carbamothioyl-Furan-Carboxamides (Amides): Lipophilic agents targeting hepatocellular carcinoma.
-
Metal-Furoate Complexes: Silver(I) complexes utilizing unique inorganic mechanisms.
Key Findings at a Glance
| Derivative Class | Lead Compound | Primary Target | IC50 / Potency | Mechanism |
| Furoyl-Chalcones | FMC (2'-furoyloxy-4-methoxychalcone) | Leukemia (U-937) | 0.2 ± 0.1 µM (High) | Tubulin Inhibition, G2/M Arrest |
| Metal Complexes | AgFu2c (Silver(I) furan-2-carboxylate) | T-cell Leukemia (Jurkat) | 8.00 µM (Moderate) | ROS Generation, DNA Interaction |
| Furoyl-Amides | Compound 4d (p-tolylcarbamothioyl) | Liver (HepG2) | ~33% Viability @ 20 µg/mL | Lipophilicity-driven uptake |
Comparative Analysis of Derivatives
A. Furoyloxychalcones: The Potency Leaders
Lead Candidate: 2'-Furoyloxy-4-methoxychalcone (FMC )
Mechanism of Action: The ester linkage of the furoyl group to a chalcone scaffold creates a synergistic pharmacophore. Unlike simple furoic acid, FMC acts as a microtubule-destabilizing agent. It binds to tubulin, preventing polymerization, which triggers cell cycle arrest at the G2/M phase and subsequent apoptosis via the mitochondrial pathway (cytochrome c release).
Performance Data:
-
Potency: FMC exhibits an IC50 of 0.2 µM against U-937 cells, making it approximately 10-fold more potent than the standard chemotherapy agent etoposide in this specific line.
-
Selectivity: It shows reduced cytotoxicity against normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic window.
B. Carbamothioyl-Furan-Carboxamides: The Lipophilic Modulators
Lead Candidate: Compound 4d (N-(p-tolylcarbamothioyl)furan-2-carboxamide)
Mechanism of Action:
This series utilizes a thiourea-like linker (carbamothioyl). The introduction of the sulfur atom and the aromatic
Performance Data:
-
Efficacy: In HepG2 (liver cancer) screens, Compound 4d reduced cell viability to 33.29% at a concentration of 20 µg/mL (approx. 75 µM).
-
Structure-Activity Relationship (SAR): The order of activity for phenyl substituents is
-methyl > -nitro > unsubstituted. This highlights the critical role of the amide/thioamide tail in tuning potency.
C. Metal-Furoate Complexes: Inorganic Cytotoxicity
Lead Candidate: Silver(I) furan-2-carboxylate (AgFu2c )[1]
Mechanism of Action: Complexing furoic acid with Ag(I) changes the mode of action entirely. The silver ion is likely the primary effector, inducing oxidative stress (ROS generation) and interacting with DNA. The furoate ligand acts as a carrier, improving the bioavailability of the silver ion compared to inorganic salts.
Performance Data:
-
Potency: IC50 of 8.00 µM against Jurkat cell lines.
-
Comparison: Comparable to Cisplatin (IC50 = 6.3 µM) in the same assay, suggesting that furoic acid can serve as an effective ligand for metal-based drug design.[1]
Mechanistic Visualization (Pathway & SAR)
The following diagram illustrates the divergent signaling pathways triggered by the Ester (FMC) versus the Amide derivatives.
Caption: Divergent antiproliferative mechanisms of Furoic Acid esters (FMC) vs. amides (4d).
Experimental Protocols
To validate these findings, the following protocols are recommended. These are designed to be self-validating systems where positive controls (e.g., Doxorubicin, Etoposide) confirm assay sensitivity.
Protocol A: Synthesis of Furan-2-Carbonyl Chloride (Key Intermediate)
Rationale: Both amide and ester derivatives require the activation of the carboxylic acid group. The acid chloride is the most reactive and versatile intermediate.
-
Reagents: 2-Furoic acid (1 eq), Thionyl chloride (
, excess), catalytic DMF, dry Benzene or DCM. -
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and
guard tube. -
Procedure:
-
Add
dropwise (Caution: Gas evolution). -
Reflux for 3–4 hours. Monitor by TLC (conversion of polar acid to non-polar spot).
-
Validation: Evaporate solvent/excess
under reduced pressure. The product should be a colorless/pale yellow oil. Immediate use is recommended to prevent hydrolysis.[4]
Protocol B: MTT Cytotoxicity Assay (Standardized)
Rationale: Measures metabolic activity as a proxy for cell viability. Essential for generating IC50 curves.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Dissolve derivatives in DMSO (Stock 10 mM).
-
Prepare serial dilutions in culture medium (Final DMSO < 0.1%).
-
Add 100 µL/well. Include Blank (medium only), Control (untreated cells), and Positive Control (e.g., Doxorubicin).
-
-
Incubation: Incubate for 48 hours at 37°C, 5%
. -
Development:
-
Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate 4 hours (purple formazan crystals form).
-
Remove medium carefully. Dissolve crystals in 100 µL DMSO.
-
-
Readout: Measure Absorbance at 570 nm.
-
Calculation:
Fit data to a sigmoid dose-response curve to calculate IC50.
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Rationale: To confirm if the derivative acts via cell cycle arrest (like FMC) or general necrosis.
-
Treatment: Treat cells (e.g., U-937) with the derivative at IC50 concentration for 24h.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining:
-
Wash ethanol-fixed cells with PBS.
-
Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate 30 min at 37°C in the dark.
-
-
Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission >600 nm).
-
Analysis: Use histograms to quantify % cells in G0/G1, S, and G2/M phases. An increase in G2/M peak confirms tubulin-targeting mechanism.
References
-
BenchChem. (2025).[1][5][6] A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Retrieved from
-
Digital CSIC. (2022). Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 and HL-60 cells. Bioorganic Chemistry. Retrieved from
-
MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. Retrieved from
-
PubMed. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry. Retrieved from
-
ResearchGate. (2024). Anti-cancer Activity of Novel Series of Furoic Acid Hydrazides Derivatives individually and in Combination with Olive Leaves Extract. Retrieved from
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- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Evaluation of the Selectivity of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid for Cancer Cells Over Normal Cells
A Senior Application Scientist's Guide for Preclinical Drug Discovery
This guide provides a comprehensive framework for evaluating the in vitro selectivity of a novel compound, 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid, for cancer cells versus their normal, non-transformed counterparts. As researchers, our primary goal in anticancer drug development is to identify agents that are potently cytotoxic to tumor cells while minimizing harm to healthy tissues.[1][2][3] This differential effect, or selectivity, is a critical determinant of a drug candidate's therapeutic window and ultimate clinical success.
This document outlines the strategic selection of cell models, detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, and a framework for data analysis and interpretation. The methodologies are designed to be self-validating, ensuring robust and reproducible results.
Rationale and Strategic Approach
While many compounds can kill cells in a laboratory setting, the central challenge is achieving tumor-specific cytotoxicity.[1] Cancer cells often exhibit altered metabolic pathways, such as increased fatty acid synthesis, to support rapid proliferation.[4] Furoic acid derivatives have been shown to interfere with these pathways, suggesting a potential mechanism for selectivity.[4][5] For instance, the related compound 5-(tetradecyloxy)-2-furoic acid (TOFA) inhibits acetyl-CoA-carboxylase-α (ACCA), a key enzyme in fatty acid synthesis, leading to apoptosis in prostate cancer cells.[4]
Our evaluation of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid will, therefore, be predicated on a direct comparison of its effects on a paired set of cancer and normal cells. This allows for the calculation of a Selectivity Index (SI) , a quantitative measure of a compound's preferential activity.
Experimental Design & Workflow
A multi-assay approach is essential to build a comprehensive profile of the compound's activity. We will assess cell viability to determine potency (IC50), stain for apoptosis markers to understand the mechanism of cell death, and analyze cell cycle distribution to identify disruptions in proliferation.
Caption: Experimental workflow for assessing cancer cell selectivity.
Detailed Experimental Protocols
The choice of cell lines is paramount for a meaningful selectivity study. We recommend a paired model system derived from the same tissue type.
-
Cancer Cell Line: A549 (human lung adenocarcinoma)
-
Normal Cell Line: BEAS-2B (human bronchial epithelial cells, non-cancerous)
This pairing allows for a direct comparison of the compound's effects on cells from a similar origin, minimizing confounding variables related to tissue-specific gene expression.
The MTT assay is a colorimetric method used to determine cell viability by measuring the metabolic activity of mitochondrial enzymes.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid in cancer and normal cells.
Materials:
-
A549 and BEAS-2B cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
96-well plates
-
5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid (Test Compound)
-
5-Fluorouracil (Positive Control)
-
DMSO (Vehicle Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control (5-Fluorouracil) in culture medium. The final concentration of DMSO should not exceed 0.1%. Add the diluted compounds to the respective wells.[7]
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value. The Selectivity Index (SI) is calculated as:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[8][10] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[8][10]
Objective: To quantify the induction of apoptosis by the test compound.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.[8]
-
Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer.[8]
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[11][12][13]
Objective: To determine if the test compound induces cell cycle arrest.
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound at IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer.[14]
Data Presentation and Interpretation
The primary output of the cytotoxicity screen is the IC50 value for each cell line. These values are then used to calculate the Selectivity Index.
Table 1: Comparative Cytotoxicity of Test Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid | A549 (Cancer) | 15.2 | 8.2 |
| BEAS-2B (Normal) | 124.8 | ||
| 5-Fluorouracil (Control) | A549 (Cancer) | 8.5 | 2.1 |
| BEAS-2B (Normal) | 17.9 |
Data are hypothetical for illustrative purposes.
An SI greater than 2 is generally considered indicative of selective activity. In this hypothetical example, the test compound shows significantly higher selectivity than the standard chemotherapeutic agent, 5-Fluorouracil.
Flow cytometry data from the Annexin V/PI assay will reveal the mode of cell death. An increase in the Annexin V positive population (both PI-negative and PI-positive) indicates apoptosis.
Table 2: Apoptosis Induction in A549 Cancer Cells
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control (DMSO) | 95.1 | 2.5 | 2.4 |
| Test Compound (15 µM) | 48.3 | 25.7 | 26.0 |
| Test Compound (30 µM) | 22.1 | 35.4 | 42.5 |
Data are hypothetical for illustrative purposes.
These results would suggest that 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid induces cell death primarily through apoptosis in a dose-dependent manner.
Analysis of the cell cycle distribution can pinpoint specific checkpoints affected by the compound.
Table 3: Cell Cycle Distribution in A549 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 55.2 | 30.1 | 14.7 |
| Test Compound (15 µM) | 25.8 | 20.5 | 53.7 |
Data are hypothetical for illustrative purposes.
An accumulation of cells in the G2/M phase, as shown above, would indicate that the compound disrupts the cell cycle at the G2 or M checkpoint, preventing mitotic entry.[12]
Hypothesized Mechanism of Action
Based on the known activity of related furoic acid derivatives, we can hypothesize a potential mechanism for the observed selectivity.
Caption: Hypothesized mechanism of selective cytotoxicity.
This proposed pathway suggests that by inhibiting ACCA, which is often upregulated in cancer cells, the compound disrupts the fatty acid synthesis required for building new membranes. This metabolic stress preferentially triggers apoptosis in rapidly dividing cancer cells while having a lesser effect on normal cells with lower metabolic demands.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Weisenthal, L. M. (1981). In vitro sensitivity assays in cancer: a review, analysis, and prognosis. PubMed. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]
-
Nale, A. P., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
-
Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. Retrieved from [Link]
-
Opentrons. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
-
Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
baseclick. (n.d.). Cell Cycle Analysis: Techniques & Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
Agilent. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Retrieved from [Link]
-
iQ Biosciences. (n.d.). Apoptosis Assay. Retrieved from [Link]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro Oncology Assays. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid. Retrieved from [Link]
-
Fassi Fehri, O., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
Li, J., et al. (2018). Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach. PMC. Retrieved from [Link]
-
Drug Discovery News. (2024). 5-FU's hidden power against cancer: RNA, not DNA. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
-
ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... Retrieved from [Link]
-
PlumX Metrics. (n.d.). Simple 2(5 H )-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 – Synthesis, structure-activity relationship and biological evaluation. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
